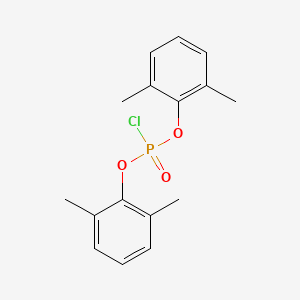

Bis(2,6-dimethylphenyl) Chlorophosphate

Descripción general

Descripción

Bis(2,6-dimethylphenyl) Chlorophosphate is a chemical compound with the molecular formula C16H18ClO3P. It is known for its use in various chemical reactions and industrial applications. The compound appears as a white to light yellow or light red powder to crystal and has a melting point of approximately 52°C .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Bis(2,6-dimethylphenyl) Chlorophosphate can be synthesized through the reaction of 2,6-dimethylphenol with phosphorus oxychloride (POCl3). The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:

2C8H10O+POCl3→(C8H9O)2PCl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized to maximize yield and purity while minimizing by-products and waste. The compound is often stored under inert gas to prevent decomposition due to moisture .

Análisis De Reacciones Químicas

Types of Reactions

Bis(2,6-dimethylphenyl) Chlorophosphate undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. One notable reaction is its nucleophilic substitution with pyridines, where it reacts to form phosphorylated products .

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include pyridines and anilines. .

Oxidation and Reduction: Specific reagents and conditions for oxidation and reduction reactions depend on the desired products and the nature of the substituents on the phenyl rings.

Major Products

The major products formed from these reactions include various phosphorylated compounds, which can be further utilized in different chemical processes .

Aplicaciones Científicas De Investigación

Formation of Tetrasubstituted Olefins

One of the significant applications of bis(2,6-dimethylphenyl) chlorophosphate is in the formation of tetrasubstituted olefins through dehydration reactions. When tertiary alcohols are treated with this compound, phosphate esters are formed as intermediates. Subsequent heating leads to the generation of tetrasubstituted olefins with high yields and stereoselectivity. This reaction has been notably applied in the synthesis of tamoxifen, a well-known antitumor agent .

Synthesis of Oligonucleotides

This compound serves as a condensing agent in the synthesis of oligonucleotides, particularly those containing phosphorodithioates. This application is crucial in molecular biology for the construction of DNA and RNA sequences .

Multifunctional Flame Retardants

Research indicates that this compound can be incorporated into flame retardant formulations for polymers such as polypropylene. Its effectiveness as a flame retardant is attributed to its chemical structure, which allows it to interact with polymer matrices, enhancing their fire resistance properties .

Table 1: Comparison of Flame Retardant Efficacy

| Compound | Efficacy Rating | Application Area |

|---|---|---|

| This compound | High | Polypropylene |

| Other Phosphate Esters | Moderate | Various Polymers |

Study on Flame Retardancy

A study conducted on the incorporation of this compound into polypropylene showed significant improvements in flame retardancy compared to untreated samples. The results indicated that materials treated with this compound exhibited reduced flammability and improved thermal stability under high-temperature conditions .

Synthesis Case Study: Tamoxifen

In a synthetic pathway for tamoxifen, this compound was utilized to facilitate the formation of critical intermediates. The reaction conditions optimized for this synthesis yielded high stereoselectivity and purity, underscoring the compound's utility in pharmaceutical applications .

Mecanismo De Acción

The mechanism of action of Bis(2,6-dimethylphenyl) Chlorophosphate involves nucleophilic substitution reactions. The compound reacts with nucleophiles, such as pyridines and anilines, through a transition state that involves the formation of a phosphorylated intermediate. The steric hindrance provided by the ortho-methyl groups on the phenyl rings influences the reaction kinetics and the stability of the transition state .

Comparación Con Compuestos Similares

Similar Compounds

- Bis(phenyl) Chlorophosphate

- Bis(2,4-dimethylphenyl) Chlorophosphate

- Bis(2,6-diethylphenyl) Chlorophosphate

Uniqueness

Bis(2,6-dimethylphenyl) Chlorophosphate is unique due to the presence of two ortho-methyl groups on each phenyl ring. This steric hindrance affects its reactivity and makes it distinct from other similar compounds. The compound’s specific properties and reactivity profile make it suitable for specialized applications in chemical synthesis and industrial processes .

Actividad Biológica

Bis(2,6-dimethylphenyl) chlorophosphate (B1922) is a chemical compound with significant implications in organic synthesis and potential biological activity. Its structure, characterized by two 2,6-dimethylphenyl groups attached to a chlorophosphate moiety, allows it to participate in various chemical reactions, including nucleophilic substitutions and the formation of tetrasubstituted olefins. This article explores its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₁₈ClO₃P

- Molecular Weight : 324.74 g/mol

- CAS Number : 81639-99-8

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its role as a potential therapeutic agent and its effects on cellular systems.

Nucleophilic Substitution Reactions

This compound has been utilized in nucleophilic substitution reactions with various substrates. The reaction kinetics and mechanisms have been studied using Hammett plots, which illustrate the electronic effects of substituents on reaction rates . This property is critical for understanding its reactivity and potential applications in drug synthesis.

Synthesis and Application

- Synthesis of Tetrasubstituted Olefins : B1922 is used as a reagent for synthesizing tetrasubstituted olefins from tertiary alcohols through dehydration processes. This reaction pathway is notable for its high stereoselectivity and yield . The synthesis of tamoxifen, an antitumor compound, highlights the utility of B1922 in pharmaceutical chemistry.

- Flame Retardant Properties : Recent studies have explored the use of this compound as a flame retardant additive. It has been incorporated into polypropylene matrices to enhance fire resistance while maintaining mechanical properties .

- Comparative Biological Activity : A comparative study indicated that alkylating agents similar to B1922 possess significant biological activities against various neoplasms in experimental models . This suggests that B1922 may also exhibit cytotoxic effects against cancer cell lines.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈ClO₃P |

| Molecular Weight (g/mol) | 324.74 |

| CAS Number | 81639-99-8 |

| Synonyms | Bis(2,6-dimethylphenyl)phosphoryl Chloride |

| IUPAC Name | 2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene |

Propiedades

IUPAC Name |

2-[chloro-(2,6-dimethylphenoxy)phosphoryl]oxy-1,3-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClO3P/c1-11-7-5-8-12(2)15(11)19-21(17,18)20-16-13(3)9-6-10-14(16)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXCXJSOCIOHPLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OP(=O)(OC2=C(C=CC=C2C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432902 | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81639-99-8 | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,6-dimethylphenyl) Chlorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.